molecular formula C9H5ClO3 B2643970 3-Chlorobenzofuran-5-carboxylic acid CAS No. 1379278-90-6

3-Chlorobenzofuran-5-carboxylic acid

Cat. No.: B2643970
CAS No.: 1379278-90-6
M. Wt: 196.59
InChI Key: BUMRVFSXXVNQMM-UHFFFAOYSA-N
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Description

3-Chlorobenzofuran-5-carboxylic acid is an organic compound with the molecular formula C9H5ClO3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorobenzofuran-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of chlorinated benzofuran derivatives, which undergo cyclization in the presence of a strong acid or base. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in pharmaceuticals and chemical research .

Chemical Reactions Analysis

Types of Reactions

3-Chlorobenzofuran-5-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can have different functional groups such as hydroxyl, amino, or alkyl groups .

Scientific Research Applications

3-Chlorobenzofuran-5-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chlorobenzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromobenzofuran-5-carboxylic acid
  • 3-Iodobenzofuran-5-carboxylic acid
  • 3-Fluorobenzofuran-5-carboxylic acid

Uniqueness

3-Chlorobenzofuran-5-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Biological Activity

3-Chlorobenzofuran-5-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound features a benzofuran core, which is a heterocyclic compound known for its diverse biological activities. The presence of the chlorine atom at the 3-position enhances its reactivity and potential interactions with biological targets. This compound serves as a versatile building block in organic synthesis and medicinal chemistry.

Antimicrobial Activity

Research on benzofuran derivatives has demonstrated promising antimicrobial properties. For instance, studies have shown that various benzofuran derivatives exhibit significant activity against Mycobacterium tuberculosis (Mtb) and other pathogens.

Table 1: Antimicrobial Activity of Benzofuran Derivatives

CompoundTarget PathogenMIC (μg/mL)
This compoundM. tuberculosis H37Rv8
Benzofuran-3-carbohydrazideM. tuberculosis H37Rv2
6-Benzofuryl purineM. tuberculosis H37Rv<0.60
2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuranM. tuberculosis H37Rv3.12

These findings indicate that modifications on the benzofuran structure can substantially influence antimicrobial potency, suggesting that further exploration of structural variations may yield more effective compounds.

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have revealed that benzofuran derivatives can inhibit key signaling pathways involved in cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the activity of a series of benzofuran derivatives, including this compound, against lung adenocarcinoma cells (A549). The results showed that these compounds could effectively inhibit the AKT signaling pathway, leading to reduced cell viability and increased apoptosis.

  • Key Findings:
    • IC50 values for selected derivatives ranged from 1.136 μM to 16.4 μM.
    • Structural modifications, such as halogen substitutions, significantly affected cytotoxicity.

Table 2: Anticancer Activity of Selected Benzofuran Derivatives

CompoundCancer Cell LineIC50 (μM)
MCC1019A549 (lung cancer)16.4
DoxorubicinA549 (lung cancer)1.136
This compoundA549 (lung cancer)TBD

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. For example, the presence of the carboxylic acid group may facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity.

Molecular Docking Studies

Recent studies employing molecular docking simulations have indicated that halogenated benzofurans can form stable complexes with key enzymes involved in cancer progression and microbial resistance mechanisms. This suggests a multi-target approach where these compounds may disrupt several pathways simultaneously.

Properties

IUPAC Name

3-chloro-1-benzofuran-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO3/c10-7-4-13-8-2-1-5(9(11)12)3-6(7)8/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMRVFSXXVNQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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